REACTION_CXSMILES
|
[CH:1]([CH:4]([C:10](OCC)=O)[C:5]([O:7]CC)=O)([CH3:3])[CH3:2].[H-].[Na+].[Br:17][C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1CBr.O=S(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].Cl>C1COCC1.ClCCl>[Br:17][C:18]1[CH:25]=[CH:24][CH:23]=[C:22]2[C:19]=1[CH2:10][CH:4]([CH:1]([CH3:2])[CH3:3])[C:5]2=[O:7] |f:1.2,5.6.7.8|
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Name
|
|
Quantity
|
99.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(CBr)C=CC=C1
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Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1350 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while vigorously stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
This mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
This mixture was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a glass frit (G2)
|
Type
|
WASH
|
Details
|
The precipitate (NaBr) was additionally washed with 3×100 ml of THF
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 400 ml of ethanol
|
Type
|
ADDITION
|
Details
|
160 g of potassium hydroxide and 50 ml of water were added
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Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
200 ml of water was added
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained at −30° C.
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Type
|
TEMPERATURE
|
Details
|
by heating for 2 h at 160° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 270 ml of dry dichloromethane
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
TEMPERATURE
|
Details
|
Next, the reaction mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with 3×300 ml of methyl-tert-butyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product was isolated by vacuum distillation (bp 154-157° C./3 mm Hg)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C2CC(C(C2=CC=C1)=O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |